molecular formula C8H4ClFO2 B035247 2-(4-Fluorophenyl)-2-oxoacetyl chloride CAS No. 105457-90-7

2-(4-Fluorophenyl)-2-oxoacetyl chloride

Cat. No. B035247
CAS RN: 105457-90-7
M. Wt: 186.57 g/mol
InChI Key: TWYJUNJPVOPIIA-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-2-oxoacetyl chloride” is a chemical compound with the molecular formula C8H6ClFO . It is a clear yellow liquid and is used as an acylating agent in organic synthesis . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine and is also used in the preparation of N-acyl isothiouronium chloride .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2-oxoacetyl chloride” can be analyzed using methods such as single crystal X-ray diffraction (SCXRD) . This method provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)-2-oxoacetyl chloride” is a clear yellow liquid . It has a refractive index of 1.5110 to 1.5130 at 20°C . It is insoluble in water .

Scientific Research Applications

Chemical Synthesis and Sensor Development

  • Fluorescent Sensors for Toxic Chemicals : The development of a fluorescent sensor for the selective detection of oxalyl chloride and phosgene, highlighting the importance of detecting toxic industrial chemicals. This sensor operates via a "turn-on" fluorescence mode, demonstrating the potential of incorporating specific functional groups for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).

  • Synthesis of Ketooximes and Complexes : Research on synthesizing new ketooximes by reacting chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process underscores the versatility of acyl chlorides in synthesizing ligands for metal complexes, which have potential applications in catalysis and material science (F. Karipcin & F. Arabali, 2006).

Material Science and Bioconjugation

  • Activation of Polymeric Carriers : The use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups on polymeric carriers demonstrates the utility of halogenated acyl chlorides in bioconjugation. This application is vital for attaching biological molecules to solid supports, opening avenues for therapeutic interventions and diagnostic tools (Y. A. Chang et al., 1992).

  • Enantioselective Synthesis : The enantioselective synthesis of syn-3-fluoro-1-alcohols via iridium-catalyzed C-C and C-H bond-forming hydrogenations demonstrates the importance of fluorinated compounds in creating chiral centers. This research highlights the potential for developing novel pharmaceuticals and agrochemicals with enhanced activity and specificity (Abbas Hassan et al., 2012).

Analytical Chemistry

  • Hg(II)-Selective Membrane Electrodes : The development of Hg(II)-selective membrane electrodes based on oxime compounds showcases the application of functionalized chlorides in creating selective sensors for heavy metal ions. Such sensors are crucial for environmental monitoring and public health, providing tools for detecting hazardous substances in water and soil (Tugba Sardohan-Koseoglu et al., 2015).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation . Contact with water liberates toxic gas and it reacts violently with water . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO2/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYJUNJPVOPIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456156
Record name (4-Fluorophenyl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105457-90-7
Record name (4-Fluorophenyl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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